H-Pro-gly-gly-OH H-Pro-gly-gly-OH Pro-Gly-Gly is an oligopeptide.
Brand Name: Vulcanchem
CAS No.: 7561-25-3
VCID: VC2410136
InChI: InChI=1S/C9H15N3O4/c13-7(11-5-8(14)15)4-12-9(16)6-2-1-3-10-6/h6,10H,1-5H2,(H,11,13)(H,12,16)(H,14,15)
SMILES: C1CC(NC1)C(=O)NCC(=O)NCC(=O)O
Molecular Formula: C9H15N3O4
Molecular Weight: 229.23 g/mol

H-Pro-gly-gly-OH

CAS No.: 7561-25-3

Cat. No.: VC2410136

Molecular Formula: C9H15N3O4

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

H-Pro-gly-gly-OH - 7561-25-3

Specification

CAS No. 7561-25-3
Molecular Formula C9H15N3O4
Molecular Weight 229.23 g/mol
IUPAC Name 2-[[2-(pyrrolidine-2-carbonylamino)acetyl]amino]acetic acid
Standard InChI InChI=1S/C9H15N3O4/c13-7(11-5-8(14)15)4-12-9(16)6-2-1-3-10-6/h6,10H,1-5H2,(H,11,13)(H,12,16)(H,14,15)
Standard InChI Key HAAQQNHQZBOWFO-UHFFFAOYSA-N
Isomeric SMILES C1C[C@H](NC1)C(=O)NCC(=O)NCC(=O)O
SMILES C1CC(NC1)C(=O)NCC(=O)NCC(=O)O
Canonical SMILES C1CC(NC1)C(=O)NCC(=O)NCC(=O)O

Introduction

Chemical Structure and Identification

H-Pro-Gly-Gly-OH (L-Prolylglycylglycine) is a tripeptide with the molecular formula C9H15N3O4 and a molecular weight of 229.23 g/mol . The compound is identified by CAS number 7561-25-3, which distinguishes it from other related peptides . Its structure features a proline residue at the N-terminus followed by two glycine residues, ending with a carboxylic acid group at the C-terminus.

The compound's IUPAC name is 2-[[2-(pyrrolidine-2-carbonylamino)acetyl]amino]acetic acid. Its chemical structure can be represented by the following chemical identifiers:

Identification ParameterValue
CAS Number7561-25-3
Molecular FormulaC9H15N3O4
Molecular Weight229.23 g/mol
IUPAC Name2-[[2-(pyrrolidine-2-carbonylamino)acetyl]amino]acetic acid
Standard InChIInChI=1S/C9H15N3O4/c13-7(11-5-8(14)15)4-12-9(16)6-2-1-3-10-6/h6,10H,1-5H2,(H,11,13)(H,12,16)(H,14,15)
InChIKeyHAAQQNHQZBOWFO-UHFFFAOYSA-N
SMILESC1CC(NC1)C(=O)NCC(=O)NCC(=O)O
Peptide SequencePGG

The compound contains a pyrrolidine ring from the proline residue, which contributes to its distinct structural characteristics and influences its biological and chemical properties .

Physicochemical Properties

H-Pro-Gly-Gly-OH exhibits specific physicochemical properties that determine its behavior in various chemical and biological environments. These properties are crucial for understanding its potential applications and interactions with other molecules.

PropertyValueSource
Density1.381 g/cm³Calculated
Boiling Point594.8°C at 760 mmHgCalculated
Flash Point313.5°CCalculated
Exact Mass229.10600 DaMeasured
PSA (Polar Surface Area)112.73000Calculated
Vapor Pressure1.1E-15 mmHg at 25°CCalculated
Index of Refraction1.561Calculated
Hydrogen Bond Donor Count3Calculated
Hydrogen Bond Acceptor Count5Calculated
Rotatable Bond Count4Calculated
XLogP3-4.8Calculated

The compound is generally soluble in polar solvents such as water and methanol, which is typical for small peptides with multiple polar functional groups . Its significant negative XLogP3 value (-4.8) indicates high hydrophilicity, making it suitable for aqueous biological systems .

Synthesis Methods

The synthesis of H-Pro-Gly-Gly-OH can be achieved through several methods, with the most common being solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. One documented approach involves the deprotection of Cbz-protected tripeptide precursors.

Deprotection Method

A general procedure for obtaining H-Pro-Gly-Gly-OH involves the following steps:

  • Preparation of a solution containing Cbz-protected tripeptide (2 mmol) in methanol (30 mL)

  • Addition of 10% palladium on activated carbon (Pd/C) catalyst at room temperature

  • Stirring under hydrogen (1 atm) for 2 hours at room temperature

  • Filtration of the reaction mixture to remove the catalyst

  • Removal of the solvent under reduced pressure to obtain the final tripeptide

This hydrogenolysis method typically yields H-Pro-Gly-Gly-OH with approximately 85% efficiency . The reaction conditions are relatively mild, making this approach suitable for laboratory-scale synthesis.

Alternative Approaches

While the hydrogenolysis method is common, alternative approaches may include:

  • Stepwise solution-phase peptide synthesis using protected amino acids

  • Solid-phase peptide synthesis on appropriate resins followed by cleavage

  • Enzymatic synthesis using appropriate peptidases under controlled conditions

The choice of synthesis method depends on the scale, required purity, and available resources.

Applications in Research and Industry

H-Pro-Gly-Gly-OH has found applications in various research areas and industrial processes due to its unique properties and structural features.

Enzyme Characterization

One of the most significant applications of H-Pro-Gly-Gly-OH is as a substrate for the characterization of tripeptide aminopeptidase from bovine kidney . This application allows researchers to study the kinetics, specificity, and mechanism of action of this enzyme, contributing to our understanding of protein degradation pathways and peptide metabolism.

Catalytic Applications

H-Pro-Gly-Gly-OH and similar tripeptides have been investigated for their potential as organocatalysts in asymmetric reactions. Research by Kon et al. demonstrated that H-Pro-Gly-Gly-OH can catalyze asymmetric aldol reactions between α-ketoesters and acetone, although with moderate enantioselectivity (31% ee) .

In comparative studies, H-Pro-Gly-Gly-OH (compound 3a) was tested alongside other tripeptide derivatives:

EntryCatalystSolventYield (%)ee (%)
1H-Pro-Gly-Gly-OH 3aneat6131
2H-Pro-Gly-Ala-OH 3bneat8130
3H-Pro-Gly-D-Ala-OH 3cneat7026
4H-Pro-Ala-Gly-OH 3dneat5038
5H-Pro-D-Ala-Gly-OH 3eneat4934
6H-Pro-Val-Gly-OH 3fneat4950
7H-Pro-Tle-Gly-OH 3gneat9065

Structural Comparisons with Related Peptides

Understanding the structural relationships between H-Pro-Gly-Gly-OH and similar peptides provides insights into structure-activity relationships. Several closely related tripeptides have been identified and studied:

PeptideSequenceCAS NumberKey Differences
H-Pro-Gly-Gly-OHPGG7561-25-3Reference compound
H-Gly-Pro-Gly-OHGPG2441-63-6Different sequence arrangement
H-Pro-Gly-Ala-OHPGANot specifiedC-terminal alanine instead of glycine
H-Pro-Ala-Gly-OHPAGNot specifiedCentral alanine instead of glycine
H-Gly-Gly-Pro-OHGGP14379-76-1Proline at C-terminus

The sequence arrangement significantly impacts the peptide's structural conformation due to the unique properties of proline, which introduces a rigid turn in the peptide backbone . These structural differences directly influence the biological activity and catalytic properties of these tripeptides.

Recent Research and Future Perspectives

Recent research has expanded our understanding of H-Pro-Gly-Gly-OH and related tripeptides, particularly in the field of asymmetric catalysis. The work by Kon et al. (2019) demonstrated that while H-Pro-Gly-Gly-OH shows moderate catalytic activity in asymmetric aldol reactions, structural modifications can lead to significantly improved performance .

Future research directions may include:

  • Investigation of H-Pro-Gly-Gly-OH in more complex enzymatic systems

  • Development of modified derivatives with enhanced catalytic properties

  • Exploration of potential applications in biomedical research, such as drug delivery systems

  • Studies on the conformational preferences and molecular interactions of this tripeptide

The versatility of this simple tripeptide makes it a valuable model compound for understanding fundamental aspects of peptide chemistry and biochemistry.

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